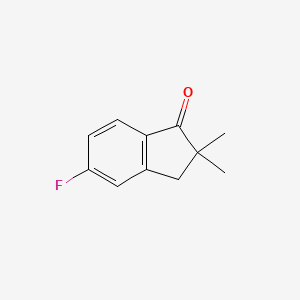
2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,2-dimethyl-5-fluoro-1h-inden-1-one is a chemical compound with the molecular formula C11H11FO . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .
Synthesis Analysis
The synthesis of indanones, which includes this compound, involves various methods. For instance, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C11H11FO/c1-11(2)7-5-4-6-8(12)9(7)10(11)13/h4-6H,1-3H3 . This structure can be viewed using Java or Javascript .
Aplicaciones Científicas De Investigación
Synthesis and Fluorescent Properties
Researchers have developed an efficient two-step synthesis procedure for a series of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones. These compounds exhibit significant fluorescent properties. The photofluorescent properties, such as the shape of bands, excitation and emission wavelengths, and Stokes shift, were thoroughly investigated. It was found that the number of fluoro-substituents did not significantly alter the fluorescence properties of these compounds, suggesting a potential application in fluorescent labeling or imaging in scientific research (Politanskaya et al., 2015).
Antioxidant Activity and Cytotoxicity Evaluation
The same study also explored the antioxidant and cytotoxicity properties of these benzene-fluorinated derivatives. The compounds demonstrated substantial antioxidant activity, potentially implicating them in therapeutic applications that require the mitigation of oxidative stress. Moreover, a cytotoxicity evaluation against various tumor and normal cell lines indicated that certain benzo-perfluorinated derivatives showed an enhanced cytotoxic effect against the tumor RPMI (human myeloma) cell line, suggesting their potential use in cancer treatment or research (Politanskaya et al., 2015).
Structural and Spectroscopic Analysis
In another study, the structural characterization and analysis of polymorphic forms of a related compound were conducted using a range of spectroscopic and diffractometric techniques. These techniques included capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, providing insights into the subtle structural differences between the polymorphic forms. Such studies are crucial in understanding the physicochemical properties of pharmaceutical compounds, which can inform the development of more effective drugs (Vogt et al., 2013).
Synthesis of Aminoalkanol Derivatives
Research has also been conducted on the synthesis of N-substituted derivatives of a structurally similar compound, aiming to explore their potential β-adrenolytic and/or anxiolytic activity. This study involved comprehensive IR and 1H NMR spectroscopy and even included crystal structure analysis for some derivatives. Preliminary screenings indicated that certain derivatives might influence the circulatory system, such as decreasing arterial blood pressure and heart rate (Kossakowski et al., 2002).
Propiedades
IUPAC Name |
5-fluoro-2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZKDXQYVAKNNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151697-01-7 |
Source


|
| Record name | 2,3-dihydro-2,2-dimethyl-5-fluoro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
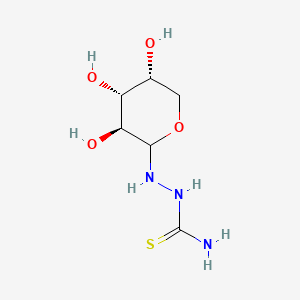
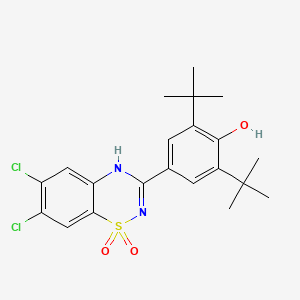



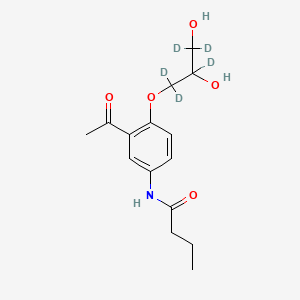
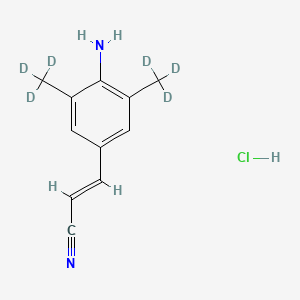
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
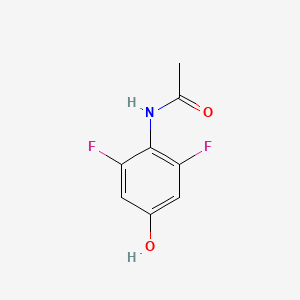

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/no-structure.png)

![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)

